molecular formula C26H29ClO2 B4355678 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

Cat. No.: B4355678
M. Wt: 409.0 g/mol
InChI Key: OOABHJLKLZEWKP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL is a synthetic organic compound that belongs to the class of steroidal estrogens. This compound is characterized by the presence of a chlorobenzylidene group at the 16th position and a methoxy group at the 3rd position of the estratriene skeleton. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL typically involves the condensation of 4-chlorobenzaldehyde with 3-methoxyestrone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated steroids .

Scientific Research Applications

16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various biological effects, including the regulation of cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but lacking the chlorobenzylidene and methoxy groups.

    Estradiol: Another natural estrogen with potent biological activity.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL is unique due to the presence of the chlorobenzylidene and methoxy groups, which can enhance its biological activity and specificity compared to other estrogens .

Properties

IUPAC Name

(16E)-16-[(4-chlorophenyl)methylidene]-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClO2/c1-26-12-11-22-21-10-8-20(29-2)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-6-19(27)7-4-16/h3-4,6-8,10,13-14,22-25,28H,5,9,11-12,15H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOABHJLKLZEWKP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=C(C=C4)Cl)C2O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)Cl)/C2O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 2
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 3
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 4
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 5
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 6
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

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